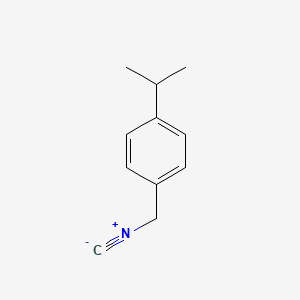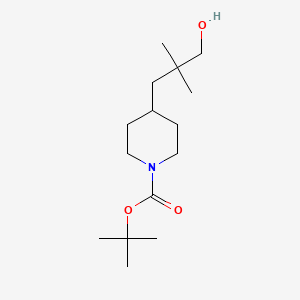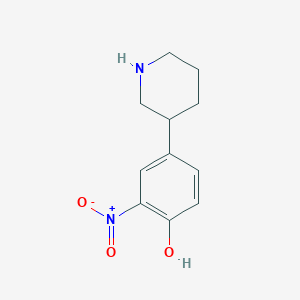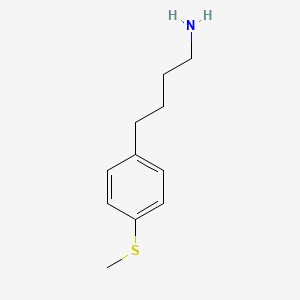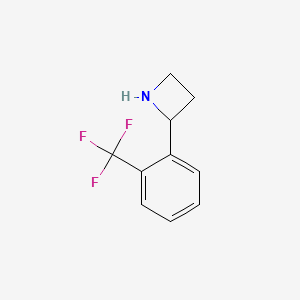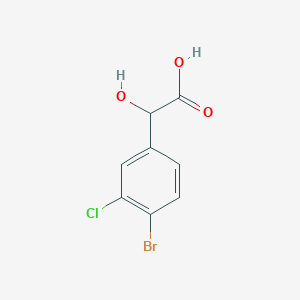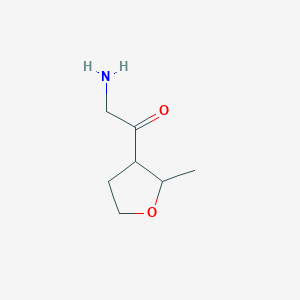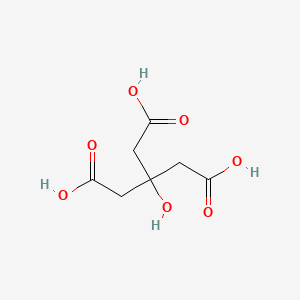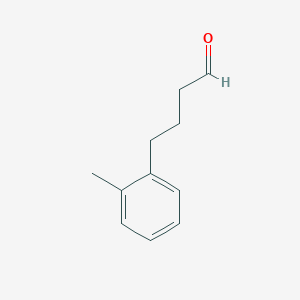
4-(2-Methylphenyl)butanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(O-tolyl)butanal is an organic compound that belongs to the class of aldehydes It features a butanal chain attached to an ortho-tolyl group, which is a benzene ring substituted with a methyl group at the ortho position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(O-tolyl)butanal can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of toluene with butyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction yields 4-(O-tolyl)butanal as the primary product.
Another method involves the reduction of 4-(O-tolyl)butanoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an anhydrous solvent like diethyl ether under controlled temperature conditions.
Industrial Production Methods
On an industrial scale, 4-(O-tolyl)butanal can be produced using catalytic hydrogenation of 4-(O-tolyl)butanoic acid. This method involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions. The process is efficient and yields high purity 4-(O-tolyl)butanal.
Chemical Reactions Analysis
Types of Reactions
4-(O-tolyl)butanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-(O-tolyl)butanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to 4-(O-tolyl)butanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in diethyl ether.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products Formed
Oxidation: 4-(O-tolyl)butanoic acid.
Reduction: 4-(O-tolyl)butanol.
Substitution: Various substituted derivatives of 4-(O-tolyl)butanal depending on the electrophile used.
Scientific Research Applications
4-(O-tolyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: 4-(O-tolyl)butanal is used in the manufacture of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(O-tolyl)butanal involves its interaction with various molecular targets In oxidation reactions, the aldehyde group is converted to a carboxylic acid group through the transfer of electrons In reduction reactions, the aldehyde group is reduced to a primary alcohol
Comparison with Similar Compounds
4-(O-tolyl)butanal can be compared with other similar compounds such as:
4-(P-tolyl)butanal: Similar structure but with the methyl group at the para position.
4-(M-tolyl)butanal: Similar structure but with the methyl group at the meta position.
4-(O-tolyl)butanoic acid: The oxidized form of 4-(O-tolyl)butanal.
4-(O-tolyl)butanol: The reduced form of 4-(O-tolyl)butanal.
The uniqueness of 4-(O-tolyl)butanal lies in its specific ortho substitution pattern, which can influence its reactivity and the types of reactions it undergoes.
Properties
Molecular Formula |
C11H14O |
|---|---|
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-(2-methylphenyl)butanal |
InChI |
InChI=1S/C11H14O/c1-10-6-2-3-7-11(10)8-4-5-9-12/h2-3,6-7,9H,4-5,8H2,1H3 |
InChI Key |
POKIORXDKMEVOR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


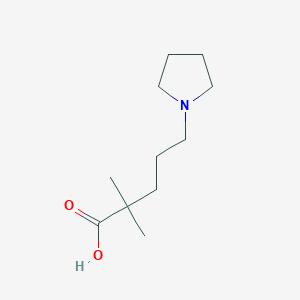
amine](/img/structure/B13608800.png)
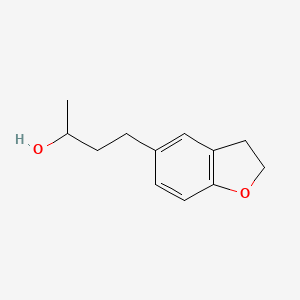
![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
